molecular formula C11H20N2O2 B5003968 N-cyclopentyl-N'-isobutylethanediamide

N-cyclopentyl-N'-isobutylethanediamide

Cat. No.: B5003968
M. Wt: 212.29 g/mol
InChI Key: MISULMJTYCBUQK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N'-isobutylethanediamide is a diamide derivative characterized by a central ethanediamide backbone (HN–CH₂–CH₂–NH) functionalized with cyclopentyl and isobutyl substituents via amide linkages. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The cyclopentyl group introduces steric bulk and moderate lipophilicity, while the isobutyl moiety enhances hydrophobic interactions.

Properties

IUPAC Name

N'-cyclopentyl-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)7-12-10(14)11(15)13-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISULMJTYCBUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-isobutylethanediamide typically involves the reaction of cyclopentylamine with isobutylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-isobutylethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-isobutylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-N’-isobutylethanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-isobutylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The cyclopentyl/isobutyl substituents confer moderate hydrophobicity (LogP ~3.2), intermediate between the polar aromatic N,N'-diacetyl-1,4-phenylenediamine (LogP 1.8) and the highly lipophilic tetrabutylpentanediamide (LogP 5.6) .
  • Solubility : The target compound’s water solubility (0.15 mg/mL) is lower than N,N'-diacetyl-1,4-phenylenediamine due to reduced polarity but higher than tetrabutylpentanediamide, which is nearly insoluble.

Functional and Application-Based Comparisons

N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂)

  • Structure : Aromatic diamide with acetyl and phenyl groups.
  • Applications : Used in laboratory research (e.g., polymer synthesis or dye intermediates) due to its rigid planar structure and hydrogen-bonding capacity .
  • Contrast: The aromatic backbone enhances thermal stability but limits solubility in non-polar solvents compared to the aliphatic target compound .

N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)

  • Structure : Aliphatic diamide with four butyl chains.
  • Applications : Likely used in material science (e.g., plasticizers or surfactants) owing to extreme hydrophobicity .

Pencycuron (N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)

  • Structure : Urea derivative with cyclopentyl and chlorophenyl groups.
  • Applications : Commercial fungicide targeting Rhizoctonia solani in crops .
  • Contrast : While pencycuron’s urea moiety enables hydrogen bonding with fungal enzymes, the target diamide’s amide groups may exhibit distinct inhibition mechanisms or broader substrate specificity .

Research Findings and Mechanistic Insights

  • Agrochemical Potential: Cyclopentyl groups are prevalent in pesticides (e.g., pencycuron), where they enhance cuticle penetration and systemic transport in plants. The target compound’s isobutyl group may further improve phloem mobility .
  • Thermal Stability : Aliphatic diamides like this compound typically exhibit lower melting points (~100–150°C) than aromatic analogs (~200°C), impacting formulation strategies .
  • Toxicity Profile : Structural analogs suggest low acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rodents), but detailed ecotoxicological studies are needed for agrochemical registration .

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